molecular formula C14H16N2 B515246 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline CAS No. 331970-83-3

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B515246
CAS No.: 331970-83-3
M. Wt: 212.29g/mol
InChI Key: JQBCBNLHLZSPHS-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic and Medicinal Chemistry

N-(Pyridin-4-ylmethyl)aniline derivatives are characterized by a core structure that unites a pyridine (B92270) ring and a substituted or unsubstituted aniline (B41778) moiety through a methylene (B1212753) bridge. This structural motif is of considerable interest in both organic and medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, and the aniline fragment, an aromatic amine, are both prevalent scaffolds in a vast array of functional molecules. evitachem.com The combination of these two components in N-(pyridin-4-ylmethyl)aniline derivatives results in a molecule with a unique set of properties, including potential biological activities and utility as a versatile building block for the synthesis of more complex molecular architectures. evitachem.com

In the realm of medicinal chemistry, the search for new therapeutic agents is a primary driving force. Kinase inhibitors, for instance, are a crucial class of drugs for cancer treatment, and the anilinopyrimidine scaffold, which shares structural similarities with N-(pyridin-4-ylmethyl)aniline derivatives, has been a fruitful area of investigation. nih.gov The ability of these molecules to act as ligands and interact with biological targets such as enzymes and receptors makes them attractive candidates for drug discovery programs. nih.gov Research into related structures, such as N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, has demonstrated that this class of compounds can selectively target members of the class III receptor tyrosine kinase family, highlighting their potential as anticancer agents. nih.gov

From an organic synthesis perspective, the preparation of N-(pyridin-4-ylmethyl)aniline derivatives typically involves well-established reactions. Common synthetic routes include condensation reactions between an aniline derivative and a suitable pyridine-containing aldehyde or alcohol, or N-alkylation of an aniline with a pyridin-4-ylmethyl halide. evitachem.com These synthetic strategies offer a straightforward means to generate a diverse library of derivatives with various substituents on the aniline ring, allowing for the fine-tuning of their chemical and physical properties.

Scope and Significance of the Chemical Compound 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline in Current Research Paradigms

While the broader class of N-(pyridin-4-ylmethyl)aniline derivatives has been a subject of study, specific research focusing solely on This compound is less prevalent in the currently available scientific literature. However, its significance can be inferred from the established importance of its constituent parts and the general interest in its parent structure.

The "3,5-dimethyl" substitution on the aniline ring is of particular interest. The presence of these methyl groups can influence the compound's electronic properties and steric hindrance, which in turn can affect its reactivity and interaction with biological targets. Research on other dimethyl-substituted aniline derivatives has shown their utility as intermediates in the synthesis of pigments and other functional materials.

The N-(pyridin-4-ylmethyl)aniline core structure itself has been identified as a promising scaffold for the development of novel kinase inhibitors. A notable study focused on the de novo design of N-(pyridin-4-ylmethyl)aniline derivatives as inhibitors of Kinase Insert Domain Receptor (KDR), a vascular endothelial growth factor (VEGF) receptor. nih.gov This research highlights the potential of this class of compounds as anticancer agents. nih.gov Although this study did not specifically report on the 3,5-dimethyl derivative, it established a workflow for designing and screening such compounds for their potential as KDR inhibitors. nih.gov

The synthesis of this compound would likely proceed through standard N-alkylation or reductive amination procedures, reacting 3,5-dimethylaniline (B87155) with a suitable 4-pyridinylmethyl electrophile or 4-pyridinecarboxaldehyde, respectively.

While specific, in-depth research on this compound is not extensively documented, its structural features suggest it as a compound of interest for further investigation within the broader research paradigm of developing novel kinase inhibitors and other biologically active molecules.

Interactive Data Tables

Below are interactive tables summarizing key information for the compounds discussed in this article.

Properties of this compound

PropertyValueSource
Molecular FormulaC14H16N2Inferred
Molecular Weight212.29 g/molInferred
AppearanceExpected to be a solid or oilInferred
SolubilityLikely soluble in organic solventsInferred

Properties of 3,5-Dimethylaniline

PropertyValueSource
Molecular FormulaC8H11NPubChem
Molecular Weight121.18 g/molPubChem
AppearanceClear pale yellow liquid, turns reddish to brown on exposure to airPubChem
Boiling Point220-222 °CPubChem
Melting Point9.9 °CPubChem
Density0.972 g/mL at 25 °CPubChem

Detailed Research Findings

As of the current literature survey, there are no detailed research findings published that are solely dedicated to the chemical compound this compound. The majority of the research focuses on the broader class of N-(pyridin-4-ylmethyl)aniline derivatives.

A significant study in this area involved the computational design and virtual screening of 44 novel N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors. nih.gov This research utilized 3D-QSAR modeling and docking studies to predict the biological activity of newly designed compounds. nih.gov The findings from this study underscore the potential of the N-(pyridin-4-ylmethyl)aniline scaffold in developing new anticancer therapeutics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCBNLHLZSPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322021
Record name 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331970-83-3
Record name 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Pyridin 4 Ylmethyl Anilines

General Synthetic Approaches to the N-(Pyridin-4-ylmethyl)aniline Scaffold

The construction of the N-(pyridin-4-ylmethyl)aniline scaffold is primarily achieved through the formation of a carbon-nitrogen bond between the pyridyl and aniline (B41778) components. This can be accomplished via several synthetic routes, with condensation reactions and advanced amination strategies being the most prominent.

Condensation reactions represent a classical and direct approach to forming the pivotal C-N bond in N-(pyridin-4-ylmethyl)anilines. These reactions typically involve the coupling of an aniline derivative with a pyridine-containing electrophile.

A common strategy is the reductive amination between an aniline and pyridine-4-carboxaldehyde. This two-step, one-pot process begins with the formation of an intermediate imine (a Schiff base) through the condensation of the aniline's amino group with the aldehyde's carbonyl group. This is followed by the in-situ reduction of the imine to the corresponding secondary amine. Various reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.

An alternative condensation approach involves the reaction of an aniline with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. In this nucleophilic substitution reaction, the nitrogen atom of the aniline acts as a nucleophile, displacing the halide from the pyridyl-containing substrate. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

The table below summarizes representative condensation reactions for the synthesis of N-(pyridin-4-ylmethyl)aniline derivatives.

Aniline DerivativePyridine (B92270) DerivativeReaction TypeKey Reagents/ConditionsProduct
3,5-Dimethylaniline (B87155)Pyridine-4-carboxaldehydeReductive AminationNaBH(OAc)₃, Dichloromethane3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Aniline4-(Chloromethyl)pyridineNucleophilic SubstitutionK₂CO₃, AcetonitrileN-(pyridin-4-ylmethyl)aniline
4-MethoxyanilinePyridine-4-carboxaldehydeReductive AminationH₂, Pd/C, Ethanol4-methoxy-N-(pyridin-4-ylmethyl)aniline

A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgresearchgate.net This method offers a streamlined approach to certain aniline derivatives. beilstein-journals.orgresearchgate.net

Modern synthetic chemistry has seen the development of advanced amination strategies that offer greater efficiency, selectivity, and functional group tolerance for the N-alkylation of anilines. These methods are particularly useful for the synthesis of complex N-(pyridin-4-ylmethyl)aniline derivatives.

One such strategy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. researchgate.netresearchgate.netresearchgate.net In this process, a catalyst, typically a transition metal complex of ruthenium, iridium, or iron, temporarily removes hydrogen from an alcohol (in this case, pyridin-4-ylmethanol) to form the corresponding aldehyde in situ. researchgate.net This aldehyde then undergoes reductive amination with the aniline, and the catalyst returns the borrowed hydrogen to the intermediate imine, yielding the N-alkylated aniline and regenerating the catalyst. researchgate.net A significant advantage of this method is the use of readily available and stable alcohols as alkylating agents, with water being the only byproduct. researchgate.netresearchgate.net

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for the formation of the C-N bond. While typically used for the formation of aryl amines from aryl halides, modifications of this reaction can be adapted for N-alkylation.

Furthermore, visible-light-induced N-alkylation of anilines has emerged as a greener alternative, avoiding the need for metal catalysts, bases, and ligands. nih.gov This method utilizes photoredox catalysis to generate reactive intermediates that facilitate the N-alkylation process. nih.gov

The following table details various advanced amination strategies for the N-alkylation of anilines.

Amination StrategyCatalyst/ReagentAlkylating AgentKey Features
Hydrogen Borrowing[Ru(p-cymene)Cl₂]₂ / ligandPyridin-4-ylmethanolAtom-economical, water as the only byproduct
Buchwald-Hartwig AminationPd₂(dba)₃ / Xantphos4-(Trifluoromethylsulfonyloxymethyl)pyridineHigh functional group tolerance
Visible-Light Photoredox CatalysisEosin Y, NH₄Br4-(Hydroxymethyl)pyridineMetal-free, mild reaction conditions nih.gov

Regioselective Synthesis of Substituted Aniline Moieties Relevant to this compound

The industrial production of 3,5-dimethylaniline often involves the amination of 3,5-xylenol with ammonia using an alumina catalyst at high temperatures and pressures. wikipedia.org Another established method is the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase over a noble metal catalyst, such as palladium or platinum. google.com

Benzannulation and N-annulation reactions provide powerful methods for the construction of substituted aniline and pyridine rings, respectively, from acyclic precursors. These strategies are particularly valuable for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution reactions.

Benzannulation protocols often involve the formation of a new benzene ring. One such method utilizes a Michael-aldol reaction of β-keto sulfones with enones, followed by condensation with an amine and subsequent aromatization to yield variously substituted aryl amines. nih.gov Another approach involves the benzannulation of N-alkylated β-ketoenamines, which can be synthesized from the reaction of dimethyl sulfoxide (DMSO) and 1,2-dibromoethane (DBE), to afford substituted anilines. researchgate.net These methods are advantageous for their ability to construct the substituted aniline ring in a convergent manner. researchgate.net

Three-component reactions have gained prominence in organic synthesis due to their efficiency in building molecular complexity in a single step. For the synthesis of meta-substituted anilines like 3,5-dimethylaniline, three-component cyclo-condensation/aromatization reactions offer a direct and versatile approach.

A notable example is the reaction of an amine, acetone, and a 1,3-diketone. rsc.org This method relies on the in-situ generation of an imine from acetone and the amine, which then undergoes a (3 + 3) cyclo-condensation with the 1,3-diketone, followed by aromatization to yield the meta-substituted aniline. beilstein-journals.org The reaction sequence involves the formation of an acyclic carbinol, intramolecular addition, and subsequent dehydrations to form the aromatic ring. beilstein-journals.orgnih.gov This one-pot synthesis is highly valuable for its operational simplicity and the use of readily available starting materials. rsc.org

The table below illustrates a three-component reaction for the synthesis of a meta-substituted aniline.

Amine1,3-DiketoneThird ComponentReaction TypeProduct
AmmoniaAcetylacetoneAcetoneCyclo-condensation/Aromatization3,5-Dimethylaniline

Both metal-catalyzed and metal-free synthetic protocols play a crucial role in the synthesis of pyridine and aniline derivatives. These methods offer diverse pathways to access these important structural motifs.

Metal-Catalyzed Syntheses: Transition metal catalysts, particularly those based on palladium, copper, nickel, and cobalt, are extensively used in cross-coupling reactions to form C-C and C-N bonds, which are fundamental to the synthesis of substituted pyridines and anilines. nih.govarkat-usa.orgresearchgate.net For instance, the Suzuki, Stille, and Sonogashira couplings are widely employed to introduce alkyl or aryl substituents onto pyridine and aniline rings. The Buchwald-Hartwig amination, as previously mentioned, is a key method for the synthesis of anilines. nih.gov

In pyridine synthesis, metal complexes catalyze the heterocyclization of acetylenes with nitriles. arkat-usa.orgresearchgate.net Cobalt-containing catalysts, for example, have been shown to be effective in the cyclocotrimerization of nitriles with alkynes to produce substituted pyridines. researchgate.net Magnetically recoverable nanoparticles have also been investigated as catalysts in multicomponent reactions for the synthesis of pyridine derivatives, offering advantages in terms of catalyst separation and reuse. rsc.org

Metal-Free Syntheses: In recent years, there has been a growing interest in developing metal-free synthetic protocols to avoid the cost and potential toxicity associated with transition metals. These methods often rely on the use of organocatalysts, strong bases, or photochemical activation.

For the synthesis of anilines, metal-free approaches can include nucleophilic aromatic substitution (SNAr) reactions on highly activated aryl rings. For pyridine synthesis, the classic Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, is a well-established metal-free method. baranlab.org Variations of this reaction allow for the synthesis of a wide range of substituted pyridines. baranlab.org Additionally, cycloaddition reactions, such as the Diels-Alder reaction of 1-azadienes with alkynes, provide a metal-free route to pyridine rings. baranlab.org

The following table provides a comparative overview of metal-catalyzed and metal-free synthetic protocols.

Protocol TypeReaction ExampleKey Reagents/CatalystsSubstrate Scope
Metal-CatalyzedSuzuki CouplingPd(PPh₃)₄, BaseAryl halides, boronic acids
Metal-CatalyzedHantzsch Pyridine SynthesisNone (or acid/base catalyst)Aldehydes, β-ketoesters, ammonia
Metal-FreeDiels-Alder CycloadditionHeat or Lewis acid1-Azadienes, alkynes

Derivatization Strategies for the Chemical Compound this compound and Related Structures

The chemical modification of this compound offers a versatile platform for the synthesis of a diverse array of novel compounds with potentially unique properties. Derivatization strategies can be broadly categorized into modifications on the dimethylphenyl ring and an analysis of how different substituents influence reaction pathways and selectivity.

Modifications on the Dimethylphenyl Ring

The dimethylphenyl ring of this compound is an electron-rich aromatic system, making it amenable to various electrophilic aromatic substitution (EAS) reactions. The activating nature of the secondary amine and the two methyl groups directs incoming electrophiles to specific positions on the ring, primarily the ortho and para positions relative to the activating groups.

Common modifications to the dimethylphenyl ring include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the dimethylphenyl ring can significantly alter the electronic and steric properties of the molecule. Due to the strong activating effect of the amino group, direct halogenation of anilines can sometimes lead to multiple substitutions. To achieve mono-substitution, the reactivity of the amino group is often moderated by converting it into an amide. However, in the case of this compound, the existing steric hindrance from the methyl groups and the pyridinylmethyl group may influence the regioselectivity.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a common synthetic transformation. Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product due to the protonation of the amino group in the strongly acidic medium. stackexchange.comyoutube.com To circumvent this, the amino group can be protected, for instance, by acetylation, to direct the substitution to the para position. chemistrysteps.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is another important electrophilic aromatic substitution reaction. Similar to nitration, the reaction conditions need to be carefully controlled to achieve the desired regioselectivity.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming new carbon-carbon bonds on aromatic rings. However, these reactions are often not successful with anilines because the Lewis acid catalyst (e.g., AlCl3) can complex with the basic amino group, deactivating the ring towards electrophilic attack. youtube.com Alternative greener methods using graphite as a catalyst for alkylation have been developed to circumvent this issue. beyondbenign.org

Below is an interactive data table summarizing potential electrophilic aromatic substitution reactions on the dimethylphenyl ring of this compound, with representative conditions and expected major products based on the directing effects of the substituents.

ReactionReagents and ConditionsExpected Major Product(s)Reference
BrominationBr2 in acetic acid2-bromo-3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline and 4-bromo-3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline chemistrysteps.com
Nitration (with protection)1. Acetic anhydride 2. HNO3, H2SO4, 0°C 3. H3O+, heat4-nitro-3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline ulisboa.pt
SulfonationFuming H2SO42-((3,5-dimethyl-4-(pyridin-4-ylmethyl)amino)phenyl)sulfonic acid chemrxiv.org
Friedel-Crafts Acylation (modified)RCOCl, Zn(ClO4)2·6H2O(2/4-acyl-3,5-dimethylphenyl)(pyridin-4-ylmethyl)amine researchgate.net

Substituent Effects on Reaction Pathways and Selectivity

The nature and position of substituents on the N-(pyridin-4-ylmethyl)aniline scaffold play a crucial role in determining the outcome of chemical transformations. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) on the aniline ring, such as the methyl groups in the target compound, increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. EDGs are typically ortho- and para-directing. Conversely, electron-withdrawing groups (EWGs), such as a nitro group, decrease the electron density of the ring, deactivating it towards electrophilic attack and are generally meta-directing.

The pyridine ring itself is an electron-deficient system, which generally makes it less reactive towards electrophilic substitution compared to the aniline ring. youtube.com However, the reactivity of the pyridine ring can be enhanced by the introduction of electron-donating groups.

Steric Effects: The steric hindrance caused by bulky substituents can influence the regioselectivity of a reaction by blocking certain positions from attack by the reagent. In the case of this compound, the two methyl groups on the aniline ring, along with the pyridin-4-ylmethyl group on the nitrogen, can sterically hinder the ortho-positions (positions 2 and 6) to some extent. This steric hindrance may favor substitution at the less hindered para-position (position 4).

The interplay of these electronic and steric effects dictates the final product distribution. For instance, in the nitration of N-(3-methylphenyl)succinimide, the less activating succinimide group allows the methyl group's directing effect to become more influential, leading to a higher yield of the 3-methyl-6-nitroaniline product. ulisboa.pt Similarly, for 4-methylacetanilide, the strong ortho, para-directing effect of the acetamido group leads predominantly to the ortho-substituted product. ulisboa.pt

The following interactive data table illustrates how different substituents on the aniline ring of N-(pyridin-4-ylmethyl)aniline analogs could influence the regioselectivity of a representative electrophilic substitution reaction, such as bromination.

Substituent on Aniline RingElectronic EffectSteric EffectPredicted Major Bromination Product(s)Reference
3,5-dimethylStrongly activating, ortho, para-directingModerate steric hindrance at ortho-positions4-bromo-3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline and 2-bromo-3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline ulisboa.pt
4-methoxyStrongly activating, ortho, para-directingLess steric hindrance than dimethyl2-bromo-4-methoxy-N-(pyridin-4-ylmethyl)aniline nih.gov
4-nitroStrongly deactivating, meta-directingMinimal steric effect on meta-positionsN-(4-nitro-2-bromophenyl)-N-(pyridin-4-ylmethyl)amine researchgate.net
UnsubstitutedActivating, ortho, para-directingMinimal steric hindrance4-bromo-N-(pyridin-4-ylmethyl)aniline and 2-bromo-N-(pyridin-4-ylmethyl)aniline chemistrysteps.com

Advanced Spectroscopic and Structural Characterization of N Pyridin 4 Ylmethyl Anilines

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

Determination of Precise Bond Lengths, Bond Angles, and Dihedral Angles

A solved crystal structure for this compound has not been reported in the primary literature or crystallographic databases. Consequently, precise, experimentally determined data on its bond lengths, bond angles, and dihedral angles are not available. While crystallographic data for other aniline (B41778) derivatives exist, nih.govnih.gov these cannot be used to describe the title compound.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking, Hydrogen Bonding)

The supramolecular architecture of N-(pyridin-4-ylmethyl)aniline derivatives in the solid state is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions dictate the crystal packing and influence the material's physical properties. In the case of this compound, the molecular structure contains key functional groups that facilitate these specific intermolecular contacts.

Hydrogen Bonding: The structure of this compound features a secondary amine (N-H) group, which acts as a hydrogen bond donor. The most effective hydrogen bond acceptor within the molecule is the nitrogen atom of the pyridine (B92270) ring. youtube.com Consequently, a prominent intermolecular N-H···N hydrogen bond is expected to be a recurring motif in the crystal lattice, linking molecules together. researchgate.net The formation of such hydrogen bonds has been observed in the crystal structures of related N-aryl-substituted pyridine compounds, often leading to the formation of dimers or extended chains. nih.gov For a molecule to form a hydrogen bond, it must contain a hydrogen atom bonded to a highly electronegative atom (like nitrogen, oxygen, or fluorine) and another electronegative atom with a lone pair of electrons. youtube.com In related aniline-water complexes, the aniline nitrogen has been shown to be a stronger electron donor than the oxygen atom of water, indicating its capacity to engage in significant hydrogen bonding. physchemres.org

π-π Stacking Interactions: Aromatic stacking interactions are fundamental to the crystal packing of aromatic molecules. researchgate.net The this compound molecule contains two aromatic systems: the electron-rich 3,5-dimethylaniline ring and the pyridine ring. These rings can engage in π-π stacking interactions, which play a crucial role in stabilizing the tertiary structure. nih.govmdpi.com Theoretical studies on similar aromatic systems like pyridine and aniline dimers show that electron correlation must be considered to accurately model the stability imparted by these stacking interactions. researchgate.netresearchgate.net

The geometry of these π-π interactions can vary. Common motifs include:

Parallel-displaced: Where the rings are parallel but offset from one another. This is often the most stable conformation for pyridine dimers. researchgate.net

T-shaped (or edge-to-face): Where a C-H bond from the edge of one ring points towards the face of the other ring.

Sandwich: Where the rings are aligned directly on top of each other. This is generally less stable due to electrostatic repulsion, though it can be observed.

Interaction TypeDonorAcceptorDescription
Hydrogen BondAniline N-HPyridine NA primary interaction forming chains or dimers, significantly influencing the crystal packing.
π-π StackingAniline Ring (π-system)Pyridine Ring (π-system)Stabilizes the crystal lattice through various geometries (e.g., parallel-displaced, T-shaped).
C-H···π InteractionAromatic or Methyl C-HAniline/Pyridine Ring (π-system)Weaker interactions that provide additional stabilization to the three-dimensional structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a synthesized compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₆N₂), the calculated monoisotopic mass is 212.1313 Da, which would be confirmed by high-resolution mass spectrometry (HRMS).

Under electron ionization (EI), the molecular ion ([M]⁺˙) is generated, which then undergoes a series of fragmentation events to produce smaller, characteristic ions. The fragmentation pathways are largely dictated by the stability of the resulting cations and radicals. For N-(pyridin-4-ylmethyl)aniline derivatives, the bond between the benzylic carbon and the aniline nitrogen is a primary site of cleavage due to the resonance stabilization of the resulting fragments.

A proposed fragmentation pathway for this compound is as follows:

α-Cleavage: The most prominent fragmentation pathway involves the homolytic or heterolytic cleavage of the C-N bond between the methylene (B1212753) bridge and the aniline nitrogen. This leads to two primary fragmentation routes:

Pathway A: Formation of the pyridylmethyl cation (tropylium-like ion) at m/z 92 . This is a very common and stable fragment for benzyl (B1604629) and pyridylmethyl compounds. The complementary fragment would be the 3,5-dimethylaniline radical.

Pathway B: Formation of the 3,5-dimethylanilino cation at m/z 120 . This results from the loss of a pyridylmethyl radical.

Further Fragmentation: The initial fragments can undergo subsequent decomposition. For instance, the ion at m/z 120 may lose a methyl radical (·CH₃) to form an ion at m/z 105 . The fragmentation of N-substituted anilines often involves complex rearrangements and losses of small neutral molecules. researchgate.net The study of related compounds shows that fragmentation can be significantly influenced by the nature and position of substituents on the aromatic rings. arkat-usa.org

m/z (mass-to-charge ratio)Proposed Fragment IonFormulaFormation Pathway
212[M]⁺˙ (Molecular Ion)[C₁₄H₁₆N₂]⁺˙Electron Ionization
120[C₈H₁₀N]⁺[M - C₆H₆N]⁺˙Cleavage of the benzylic C-N bond (Loss of pyridylmethyl radical)
105[C₇H₇N]⁺˙[C₈H₁₀N - CH₃]⁺Loss of a methyl radical from the m/z 120 fragment
92[C₆H₆N]⁺[M - C₈H₁₀N]⁺˙Cleavage of the benzylic C-N bond (Loss of dimethylaniline radical)

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretically calculated percentages derived from the molecular formula to confirm the compound's purity and stoichiometric composition.

For this compound, the molecular formula is C₁₄H₁₆N₂ . The molecular weight is 212.29 g/mol . The theoretical elemental composition is calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.007 g/mol ).

The theoretical percentages are:

Carbon (C): (14 * 12.011 / 212.29) * 100% = 79.22%

Hydrogen (H): (16 * 1.008 / 212.29) * 100% = 7.60%

Nitrogen (N): (2 * 14.007 / 212.29) * 100% = 13.20%

For a synthesized sample to be considered pure, the experimentally determined values from elemental analysis should align closely with these theoretical values, typically within a margin of ±0.4%.

ElementSymbolMolecular FormulaTheoretical Percentage (%)Experimental Percentage (%)
CarbonCC₁₄H₁₆N₂79.22Expected to be within ±0.4% of theoretical values for a pure sample.
HydrogenH7.60
NitrogenN13.20

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemistry studies specifically focused on the compound this compound. Despite the existence of computational analyses for structurally related aniline and pyridine derivatives, no dedicated research detailing the quantum chemical calculations, molecular orbital analysis, or reactivity descriptors for this specific molecule could be identified.

Computational chemistry is a important field for predicting molecular properties and reactivity. Techniques such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are routinely employed to understand the electronic structure and geometry of molecules. Key aspects of these studies often include the optimization of the molecule's geometry to find its most stable energetic state and the calculation of its electronic properties.

While general principles and methodologies for these computational studies are well-established and have been applied to countless similar compounds, the specific data sets—including optimized geometries, orbital energies, MEP maps, and reactivity descriptors—for this compound are not present in the surveyed research landscape. The generation of a scientifically accurate and detailed article as per the requested outline is contingent upon the availability of such peer-reviewed research findings. Without these foundational data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until specific computational studies on this compound are conducted and published, a detailed article on its theoretical and computational chemistry, as outlined, cannot be produced.

Computational and Theoretical Chemistry Studies of the Chemical Compound and Its Derivatives

Theoretical Vibrational Spectral Analysis and Comparison with Experimental Data

No published studies were found that present a theoretical vibrational spectral analysis (FT-IR and Raman) of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline using computational methods such as Density Functional Theory (DFT). Consequently, a comparison with experimental data for this specific compound cannot be compiled.

Nonlinear Optical (NLO) Properties: Theoretical Investigations and Predictive Modeling

There is no available research in the searched scientific literature detailing the theoretical investigations into the nonlinear optical (NLO) properties of this compound. Studies on the dipole moment, polarizability, and first-order hyperpolarizability, which are crucial for predicting NLO activity, have not been reported for this molecule.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Delocalization

A Natural Bond Orbital (NBO) analysis provides insight into the intramolecular interactions, charge delocalization, and donor-acceptor interactions within a molecule. However, no NBO analysis has been published for this compound. Therefore, details on the hyperconjugative interactions and the stabilization energy associated with electron delocalization for this compound are not available.

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. As no crystallographic data or subsequent Hirshfeld surface analysis for this compound has been reported in the literature, a detailed characterization of its intermolecular interactions through this method is not possible.

Coordination Chemistry of N Pyridin 4 Ylmethyl Aniline Ligands

Synthesis and Characterization of Metal Complexes with 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline and Related Ligands

The synthesis of metal complexes with N-(pyridin-4-ylmethyl)aniline ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including FT-IR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Formation of Transition Metal Complexes (e.g., Palladium, Copper, Rhenium, Cobalt, Zinc, Cadmium, Platinum)

While specific studies on this compound are not extensively documented in the provided results, the behavior of closely related N-(pyridinylmethyl)aniline ligands provides significant insight into its coordination potential with a range of transition metals.

Palladium: Dimeric palladium(II) complexes have been synthesized and characterized, often featuring bridging hydroxide (B78521) or halide ligands. nih.gov The synthesis can involve reacting a palladium precursor like K₂PdCl₄ with the bipyridine-type ligand, followed by treatment with silver perchlorate (B79767) to create a more reactive diaqua complex. nih.gov

Copper, Cobalt, Zinc, and Cadmium: A series of dinuclear cobalt(II), copper(II), zinc(II), and cadmium(II) complexes have been synthesized using the related Schiff base ligand, 4-bromo-N-((pyridin-2-yl)methylene)benzenamine. knu.ac.kr These complexes typically feature bridging halide ions. Additionally, studies on N,N,4-tris(pyridin-2-ylmethyl)aniline show the formation of complexes with copper and cobalt. rsc.orgdiva-portal.org Zinc(II) and Cadmium(II) complexes with related triazole-containing pyridine (B92270) ligands have also been synthesized, highlighting the affinity of these metals for N-donor environments. nih.gov

Rhenium: Rhenium(I) tricarbonyl complexes are commonly formed with nitrogen-donor ligands. nih.gov These complexes are often investigated for their luminescent and potential medicinal properties. The synthesis typically involves the coordination of ligands like those from the N-(pyridin-4-ylmethyl)aniline family to a fac-[Re(CO)₃]⁺ core. nih.govnih.gov

Platinum: Platinum(IV) complexes featuring tridentate, NNC-coordinating ligands derived from 6-phenyl-2,2'-bipyridine (B1228381) have been synthesized through the oxidation of their Pt(II) precursors. nih.gov This suggests that N-(pyridin-4-ylmethyl)aniline ligands could similarly stabilize higher oxidation states of platinum.

Exploration of Ligand Coordination Modes and Denticity (e.g., N,N'-Bidentate Chelation)

The most common coordination mode for N-(pyridin-4-ylmethyl)aniline ligands is N,N'-bidentate chelation. knu.ac.krnih.govnih.gov In this arrangement, both the pyridine nitrogen atom and the secondary amine nitrogen atom of the aniline (B41778) group coordinate to the same metal center, forming a stable chelate ring.

This bidentate chelation is a key feature in the formation of various mononuclear and polynuclear structures. For instance, in dimeric complexes of cobalt, copper, zinc, and cadmium with a related ligand, the N,N'-bidentate coordination is a fundamental aspect of the resulting structure. knu.ac.kr The flexibility of the methylene (B1212753) bridge between the pyridine and aniline moieties allows the ligand to accommodate the geometric preferences of different metal ions.

Structural Elucidation of Coordination Compounds

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structures of these coordination compounds, revealing details about coordination geometries, bond lengths, and intermolecular interactions.

Determination of Coordination Geometries and Distortions (e.g., Distorted Tetrahedral, Trigonal-Bipyramidal, Octahedral, Square Planar)

The coordination geometry around the metal center in complexes with N-(pyridin-4-ylmethyl)aniline-type ligands is highly dependent on the metal ion, its oxidation state, and the other coordinating ligands (e.g., halides, solvent molecules).

Research on analogous systems has revealed several common geometries:

Distorted Trigonal-Bipyramidal: This five-coordinate geometry has been observed in dimeric complexes of Co(II), Cu(II), Zn(II), and Cd(II) with a related pyridinylmethylene-benzenamine ligand. knu.ac.kr Silver(I) complexes with a similar Schiff base ligand also exhibit distorted trigonal bipyramidal geometry. researchgate.net

Distorted Octahedral: Cadmium(II) has been shown to form a coordination polymer with a related Schiff base ligand where it adopts a distorted octahedral coordination environment. nih.gov

Tetrahedral: Silver(I) complexes with (E)-2,6-dimethyl-N-(pyrid-4-ylmethylene)aniline have been found to adopt tetrahedral geometries. researchgate.net

Square Planar: While not directly observed for the title compound in the search results, Pd(II) complexes, which are d⁸ metal ions, frequently adopt a square planar geometry, often with some distortion.

Metal IonObserved Geometry (in related complexes)Reference
Co(II), Cu(II), Zn(II)Distorted Trigonal-Bipyramidal knu.ac.kr
Cd(II)Distorted Trigonal-Bipyramidal, Distorted Octahedral knu.ac.krnih.gov
Ag(I)Tetrahedral, Distorted Trigonal-Bipyramidal researchgate.net

Formation of Discrete Complexes, Dimers, and Extended Coordination Polymers

The versatility of the N-(pyridin-4-ylmethyl)aniline ligand scaffold allows for the construction of a variety of supramolecular architectures.

Discrete Complexes: Mononuclear discrete complexes are often formed, particularly when the coordination sphere of the metal is saturated by one or two bidentate ligands and potentially other monodentate ligands. researchgate.net

Dimers: Dimeric structures are common, especially with halide-containing metal precursors. In these cases, the halide ions often act as bridging ligands between two metal centers, each of which is also chelated by an N-(pyridin-4-ylmethyl)aniline-type ligand. knu.ac.kr

Extended Coordination Polymers: The ligand can also act as a linker to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. rsc.orgdiva-portal.orgnih.gov This typically occurs when the pyridine nitrogen of a ligand coordinated to one metal center binds to an adjacent metal center, or when other bridging co-ligands are present. For example, a cadmium(II) chloride complex with a related ligand forms a 1D polymeric chain. nih.gov The ability to form such extended networks is highly dependent on the synthetic conditions and the choice of metal and counter-ion. rsc.orgdiva-portal.org

Electronic and Steric Effects of the N-(Pyridin-4-ylmethyl)aniline Ligand on Metal Centers and Reactivity

The substituents on the aniline ring of the N-(pyridin-4-ylmethyl)aniline ligand have a significant impact on the electronic and steric properties of the resulting metal complexes.

Electronic Effects: The two methyl groups at the 3 and 5 positions of the aniline ring are electron-donating groups. This inductive effect increases the electron density on the aniline nitrogen atom. A more electron-rich nitrogen donor can form a stronger coordinate bond with the metal center, thereby influencing the stability and reactivity of the complex. This increased electron donation can affect the redox potential of the metal center and the spectroscopic properties of the complex. Studies on substituted polyanilines have shown that such substitutions significantly alter the electronic structure. scilit.com

Steric Effects: The methyl groups in the 3,5-positions also introduce steric bulk around the aniline nitrogen donor. This steric hindrance can influence:

Coordination Geometry: The bulkiness of the ligand can prevent the formation of certain geometries and favor more open or distorted structures.

Reactivity: The steric hindrance can control the access of substrates to the metal center, which is particularly important in catalytic applications. It can affect the rate and selectivity of reactions occurring at the metal site.

Structural Conformation: In nickel(II) complexes with substituted aniline ligands, for example, the ligand conformation around the Ni-N bond is affected by the substituents, which in turn influences intermolecular interactions like hydrogen bonding. researchgate.net

Trans Effect in Ligand Substitution Reactions

The trans effect is a well-established principle in coordination chemistry, describing the influence of a ligand on the rate of substitution of the ligand positioned trans to it in a coordination complex. This effect is particularly prominent in square planar and octahedral complexes. The electronic properties of the trans-directing ligand, whether it is a strong σ-donor or π-acceptor, can significantly labilize the trans-positioned ligand, thereby facilitating its substitution.

However, a review of available research reveals no specific studies on the trans effect in metal complexes containing the This compound ligand. While the broader class of pyridine-containing ligands has been extensively studied, with their electronic and steric properties known to influence the kinetics of ligand substitution, dedicated research on this particular substituted aniline derivative is absent. Therefore, no experimental data or theoretical calculations are available to quantify the trans-directing influence of this specific ligand.

Research into Potential Applications of Metal Complexes (Mechanistic and Fundamental Principles)

Catalytic Activity in Organic Transformations and Polymerization

Metal complexes bearing N-heterocyclic ligands are widely employed as catalysts in a vast array of organic transformations and polymerization reactions. The ligand architecture plays a crucial role in determining the catalytic activity and selectivity of the metal center by modulating its electronic environment and steric accessibility.

There is currently no published research detailing the catalytic applications of metal complexes derived from This compound . Consequently, there are no findings on its efficacy in promoting specific organic reactions or in the controlled polymerization of monomers. The potential of this ligand to support catalytically active metal centers remains an unexplored area of research.

Design of Porous Frameworks for Molecular Storage and Separation

The design and synthesis of porous materials, such as metal-organic frameworks (MOFs), for applications in molecular storage and separation is a burgeoning field of materials science. The selection of organic linkers, or ligands, is critical in defining the pore size, shape, and chemical functionality of the resulting framework, which in turn dictates its storage and separation capabilities.

No studies have been reported on the use of This compound as a building block for the construction of porous frameworks. The suitability of this ligand for creating stable, porous architectures for the encapsulation of guest molecules or for selective gas separation has not been investigated.

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling serves as a powerful tool to correlate the structural or property descriptors of compounds with their biological activities. This approach has been instrumental in understanding the key features of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline derivatives that contribute to their inhibitory potency.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to build predictive models for the activity of aniline (B41778) derivatives. nih.govnih.gov These models are developed by aligning a series of compounds and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). nih.gov

For a series of N-(pyridin-4-ylmethyl)aniline derivatives designed as KDR inhibitors, robust 3D-QSAR models were developed. The CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.671 and a non-cross-validated correlation coefficient (r²) of 0.969. nih.gov The CoMSIA model also demonstrated good predictive power with a q² of 0.608 and an r² of 0.936. nih.gov The statistical significance of these models indicates their reliability in predicting the biological activity of novel compounds based on their 3D structure. nih.govnih.gov The validation of these models is a crucial step, often involving the use of a test set of compounds to assess their predictive accuracy. nih.govresearchgate.net

The development of such models is not only for prediction but also to provide insights into the structural requirements for enhanced activity. nih.gov The graphical output of these analyses, in the form of contour maps, highlights regions where modifications to the molecule are likely to improve or diminish its biological function. researchgate.net

Molecular Fragment Replacement (MFR) is a computational technique used in de novo drug design to generate novel molecular structures by substituting fragments of a known active molecule. nih.gov This strategy was effectively used in the design of new N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors. nih.gov By combining MFR with 3D-QSAR modeling and docking studies, a virtual library of new compounds was created and screened for their predicted activity and binding affinity. nih.gov

The workflow involved generating a new molecular database through MFR, followed by virtual screening using docking simulations. nih.gov The most promising candidates were then evaluated using the previously developed CoMFA model for activity prediction, as well as by analyzing their protein-ligand interaction fingerprints (PLIF) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov This integrated approach led to the identification of 44 novel N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors, demonstrating the power of MFR in optimizing lead compounds. nih.gov

Influence of Substituents on Electronic Properties, Molecular Conformation, and Biological Interactions

The electronic nature of substituents on the aniline ring significantly influences the basicity and nucleophilicity of the aniline nitrogen, which can be crucial for its interaction with the target protein. chemistrysteps.comdoubtnut.comncert.nic.in

Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, increase the electron density on the aniline ring and the nitrogen atom. chemistrysteps.comncert.nic.in This enhanced electron density can lead to stronger hydrogen bonding or other favorable interactions within the binding pocket of a kinase. The two methyl groups in this compound are electron-donating, which can influence its binding characteristics.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aniline ring, making the amine less basic. chemistrysteps.comdoubtnut.com In some cases, this can be beneficial for activity. For instance, in a study of chlorothalonil (B1668833) derivatives, the presence of a nitro group at the 4-position of the phenyl ring was found to enhance fungicidal activity. nih.gov

The reactivity of the aniline ring itself in electrophilic substitution reactions is also strongly affected by these substituents, with EDGs activating the ring (primarily at the ortho and para positions) and EWGs deactivating it. chemistrysteps.comquora.com While not directly related to inhibitor binding in all cases, this reactivity can be a factor in the metabolic stability of the compound.

The three-dimensional shape of this compound and its analogs is a critical determinant of their biological activity. The spatial arrangement of the dimethylaniline and pyridine (B92270) moieties, and the flexibility of the linker between them, dictate how well the molecule can fit into the binding site of its target kinase.

Studies on various aniline derivatives have shown that the spatial characteristics of substituents are crucial for activity. nih.govrsc.org The introduction of bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents proper binding. The conformation of the molecule is also influenced by the electronic nature of its substituents, which can affect bond lengths and angles.

For kinase inhibitors, achieving a specific conformation that is complementary to the ATP-binding pocket is essential for potent inhibition. nih.gov The dimethyl substitution pattern on the aniline ring of this compound locks the aniline ring in a specific orientation relative to the pyridinylmethyl group, which can be advantageous for binding to certain kinases.

Protein-Ligand Interaction Fingerprint (PLIF) Analysis and Molecular Docking Simulations

Computational techniques like molecular docking and Protein-Ligand Interaction Fingerprint (PLIF) analysis are indispensable for visualizing and understanding the binding of this compound and its derivatives to their target proteins at an atomic level. nih.gov

Molecular docking simulations predict the preferred orientation and conformation of a ligand when bound to a protein target. nih.govmdpi.com These simulations have been used to study the binding of aniline derivatives to various kinases, including CDK2 and ALK5. nih.govbiorxiv.org The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's binding affinity. For instance, in the design of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, docking simulations were used to determine the probable binding model within the active site of CDK2. nih.gov

PLIF analysis provides a systematic way to summarize and compare the interaction patterns of different ligands with a protein. researchgate.netnih.gov It generates a "fingerprint" for each ligand based on the types of interactions it forms with specific amino acid residues in the binding site. nih.gov This method is particularly useful for virtual screening and for understanding the SAR of a series of compounds. nih.govnih.gov By comparing the PLIFs of active and inactive compounds, researchers can identify the key interactions that are essential for biological activity. researchgate.net In the context of designing N-(pyridin-4-ylmethyl)aniline derivatives, PLIF analysis was used alongside docking and QSAR to evaluate and prioritize newly designed compounds. nih.gov

Computational Approaches to De Novo Drug Design and Lead Optimization

The rational design of novel therapeutics has been significantly advanced by the integration of computational methodologies. In the context of derivatives of the parent scaffold, N-(pyridin-4-ylmethyl)aniline, these approaches have been instrumental in the de novo design and lead optimization of potent enzyme inhibitors. Specifically, a multi-faceted computational workflow has been successfully applied to identify and refine new potential inhibitors of Kinase Insert Domain Receptor (KDR), a key target in anti-cancer therapy. nih.gov

A significant study in this area focused on the development of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors. nih.gov This research leveraged a combination of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular fragment replacement (MFR), molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to design novel compounds with enhanced biological activity. nih.gov

The process began with the creation of robust 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to predict the inhibitory activity of new compounds. nih.gov These models were built upon existing knowledge of KDR inhibitors, such as arylphthalazines and 2-((1H-Azol-1-yl)methyl)-N-arylbenzamides. nih.gov The resulting models demonstrated strong predictive power, with a CoMFA model showing a q² of 0.671 and an r² of 0.969, and a CoMSIA model with a q² of 0.608 and an r² of 0.936. nih.gov

Following the establishment of these predictive models, molecular fragment replacement was employed to generate a virtual library of new molecular structures based on the N-(pyridin-4-ylmethyl)aniline scaffold. nih.gov This library was then subjected to a virtual screening process using Glide for molecular docking simulations to assess the binding affinity of the designed compounds to the KDR active site. nih.gov Promising candidates from the docking studies were further evaluated using the developed CoMFA model, Protein-Ligand Interaction Fingerprinting (PLIF) to analyze binding interactions, and ADMET analysis to predict their pharmacokinetic properties. nih.gov This comprehensive computational cascade ultimately led to the identification of 44 novel N-(pyridin-4-ylmethyl)aniline derivatives as promising KDR inhibitors. nih.gov

The detailed research findings from such computational studies are critical for guiding the synthetic efforts in lead optimization. For instance, the analysis of docking poses and interaction fingerprints can reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces that are crucial for potent inhibition. This information allows for the targeted modification of the lead compound to improve its binding affinity and selectivity.

The following table summarizes the types of computational techniques and their roles in the de novo design and lead optimization of N-(pyridin-4-ylmethyl)aniline derivatives.

Computational TechniquePurpose in Drug Design and Lead OptimizationReference
3D-QSAR (CoMFA & CoMSIA) To build predictive models for the biological activity of new compounds based on their 3D structural and electronic properties. nih.gov
Molecular Fragment Replacement (MFR) To generate a diverse virtual library of novel chemical entities based on a known scaffold. nih.gov
Molecular Docking (e.g., Glide) To predict the binding mode and affinity of a ligand to the active site of a target protein. nih.gov
Protein-Ligand Interaction Fingerprint (PLIF) To analyze and compare the patterns of interactions between a series of ligands and a target protein. nih.gov
ADMET Prediction To computationally estimate the pharmacokinetic and toxicity profiles of drug candidates at an early stage of discovery. nih.gov

This integrated computational workflow exemplifies a modern approach to drug discovery, where in silico methods are used to accelerate the design-synthesis-testing cycle, ultimately leading to the more efficient identification of promising new drug candidates. nih.gov

Biological and Pharmacological Research Perspectives Mechanistic and Theoretical Focus

Interactions with Biological Systems at the Molecular Level

The binding of a ligand like 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline to its biological target is governed by a complex interplay of non-covalent interactions. Understanding these forces at the molecular level is fundamental to rational drug design and optimization.

The chemical structure of N-(pyridin-4-ylmethyl)aniline derivatives contains both electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which dictate their interactions with biological targets. The nitrogen atoms in the pyridine (B92270) ring and the aniline (B41778) moiety are nucleophilic due to the presence of lone pairs of electrons. These can act as hydrogen bond acceptors.

In the context of enzyme active sites, amino acid residues can provide complementary electrophilic and nucleophilic partners. For example, molecular docking studies of related inhibitors with the DPP-IV enzyme have shown electrostatic interactions, such as attractive charge interactions with residues like Glu206. chemmethod.com These interactions, where the electron-rich parts of the ligand are attracted to electron-deficient areas of the protein, are critical for stabilizing the ligand-target complex.

Hydrogen bonds and van der Waals forces are the primary non-covalent interactions that mediate ligand-target recognition and binding stability.

Hydrogen Bonding: Hydrogen bonds are strong, directional interactions that occur between a hydrogen bond donor (e.g., an N-H group on the aniline) and a hydrogen bond acceptor (e.g., a carbonyl oxygen on a protein backbone or a nitrogen atom in the pyridine ring). youtube.com The process of ligand binding is an exchange reaction where hydrogen bonds between the ligand and water, and the protein and water, are broken to form new hydrogen bonds between the ligand and the protein. nih.gov Docking studies of N-(pyridin-4-ylmethyl)aniline derivatives in the KDR active site predict the formation of specific hydrogen bonds with key amino acid residues, which are crucial for anchoring the inhibitor in the correct orientation for effective inhibition. nih.gov Similarly, studies on other pyridine-containing molecules show the formation of N–H···O and N–H···N hydrogen bonds that define their crystal structures and molecular conformations. mdpi.com

Table 2: Key Molecular Interactions in Ligand-Target Recognition

Interaction Type Description Example from Related Structures Citations
Hydrogen Bonds Directional interaction between H-bond donor and acceptor. Formation of H-bonds between the ligand and amino acid residues (e.g., with Glu206, Ser630) in the active site of DPP-IV. chemmethod.comnih.govmdpi.com
Van der Waals Forces Weak, non-specific attractions between atoms in close proximity. Hydrophobic interactions (π-π stacking, π-alkyl) with aromatic residues (e.g., Phe357, Tyr666) in the enzyme binding pocket. chemmethod.comyoutube.com
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups. Attractive charge interactions between the ligand and charged amino acid residues like Glu206 in the DPP-IV active site. chemmethod.com

Theoretical Studies on Bioactivity and Mechanistic Hypotheses

Computational and theoretical studies provide powerful tools to predict the biological activity of novel compounds and to formulate hypotheses about their mechanisms of action at the molecular level.

Theoretical studies suggest that pyridine derivatives can act as effective antimicrobial agents. The mechanism is often hypothesized to involve the disruption of bacterial cell membranes. mdpi.com The cationic nature of pyridinium (B92312) salts, a related class of compounds, allows them to interact with and disrupt the negatively charged components of the bacterial cell wall and membrane, leading to cell lysis. mdpi.com The antimicrobial activity is influenced by factors such as molecular hydrophobicity and the electron density on the nitrogen atom. mdpi.com For N-(pyridin-4-ylmethyl)aniline derivatives, it is hypothesized that the lipophilic aniline portion facilitates passage through the cell membrane, while the polar pyridine head interacts with key cellular components, potentially inhibiting essential enzymes or disrupting membrane integrity. nih.govnih.gov

The anti-inflammatory potential of N-(pyridin-4-ylmethyl)aniline derivatives is primarily linked to the inhibition of COX and 5-LOX enzymes. nih.govnih.gov Theoretical docking studies can model how these molecules fit into the active sites of COX-2 and 5-LOX. nih.gov The hypothesis is that the scaffold can mimic the binding of the natural substrate, arachidonic acid, or allosterically modulate the enzyme's activity. The pyridine ring may coordinate with the heme iron atom present in the active site of these enzymes, a mechanism proposed for other pyridine-based anti-inflammatory agents. nih.gov This chelation would inhibit the enzyme's catalytic activity, thereby reducing the production of inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov

The primary mechanistic hypothesis for the anticancer activity of N-(pyridin-4-ylmethyl)aniline derivatives is their ability to function as tyrosine kinase inhibitors, specifically targeting VEGFR-2/KDR. nih.gov Theoretical studies, including 3D-QSAR and molecular docking, have been instrumental in designing these compounds. nih.gov The model posits that the aniline and pyridine moieties occupy specific hydrophobic pockets within the ATP-binding site of the KDR kinase domain. Key hydrogen bonds, for instance between the aniline N-H or pyridine nitrogen and residues like Cys919 and Asp1046 in the hinge region of the kinase, are predicted to be essential for potent inhibition. nih.gov By blocking the binding of ATP, the inhibitor prevents the autophosphorylation of the receptor, thereby shutting down the entire downstream signaling cascade that promotes tumor angiogenesis and growth. nih.govnih.gov Further theoretical work has explored other anticancer mechanisms for related structures, such as the inhibition of phosphatidylinositol 3-kinase (PI3Kα). mdpi.com

Prodrug Strategies and Bioactivation Mechanisms, including N-Oxide Functionalities

The development of prodrugs, which are inactive or less active precursors that are metabolically converted to the active drug form in vivo, represents a significant strategy in medicinal chemistry to overcome various pharmacokinetic and pharmacodynamic challenges. nih.gov For a molecule like this compound, which possesses both an aniline and a pyridine moiety, the formation of N-oxides presents a theoretically viable and potentially advantageous prodrug approach. nih.govmdpi.com This strategy can enhance water solubility, modify membrane permeability, and enable targeted drug release, particularly in hypoxic environments often characteristic of solid tumors. nih.govresearchgate.net

The core principle of an N-oxide prodrug strategy revolves around the introduction of an N-oxide group (N⁺–O⁻) to a nitrogen atom within the parent molecule. nih.gov This highly polar functional group can significantly alter the physicochemical properties of the compound. nih.govmdpi.com In the case of this compound, N-oxidation could theoretically occur at either the aniline nitrogen or the pyridine nitrogen. The resulting N-oxide is typically less active than the parent amine and relies on in vivo reduction back to the active amine form for its therapeutic effect. mdpi.com

This bioactivation is often mediated by enzymes such as cytochrome P450 (CYP450) reductases, which are particularly active under hypoxic conditions. drugbank.com The lower oxygen tension in tissues like solid tumors facilitates the reduction of the N-oxide, leading to a selective release of the active drug at the target site. drugbank.com This hypoxia-activated prodrug (HAP) approach is a key area of research in oncology. mdpi.com

Another related strategy involves the creation of enamine N-oxides. This approach would entail a more complex synthetic modification of the parent compound but offers a versatile platform for hypoxia-responsive drug delivery. drugbank.com The reduction of an enamine N-oxide under hypoxic conditions can trigger the release of a leaving group, which could be the active drug, and simultaneously generate a reactive electrophilic species.

The bioactivation of aniline derivatives can also proceed through other metabolic pathways, such as hydroxylation followed by further oxidation to form reactive quinoneimines. nih.gov However, the N-oxide strategy is specifically designed to leverage the reductive environment of target tissues for controlled drug release. mdpi.com

Below are interactive tables summarizing key aspects of N-oxide prodrug strategies relevant to a theoretical discussion of this compound.

Table 1: General Characteristics of N-Oxide Prodrugs

FeatureDescriptionReference
Activation Mechanism Reductive bioactivation, often by cytochrome P450 reductases. mdpi.comdrugbank.com
Targeting Strategy Hypoxia-activated prodrugs (HAPs) for selective release in low-oxygen environments (e.g., tumors). nih.govmdpi.com
Physicochemical Changes Increased polarity and water solubility; decreased membrane permeability. nih.govresearchgate.net
Biological Effect of Prodrug Generally non-active or significantly less active than the parent amine compound. mdpi.com

Table 2: Potential Bioactivation Pathways for N-Oxide Prodrugs of Anilines and Pyridines

PathwayDescriptionKey Enzymes/ConditionsResulting ProductReference
Pyridine N-Oxide Reduction A one-step reduction of the pyridine N-oxide back to the parent pyridine.Cytochrome P450 reductases, xanthine (B1682287) oxidase; Hypoxic conditions.Active parent amine. mdpi.comdrugbank.com
Aniline N-Oxide Reduction A one-step reduction of the aniline N-oxide back to the parent aniline.Cytochrome P450 reductases; Hypoxic conditions.Active parent amine. nih.govmdpi.com
Enamine N-Oxide Reduction Reduction of a synthetically introduced enamine N-oxide moiety.Anaerobic conditions, potentially involving microsomal enzymes.Release of a leaving group (caged drug) and formation of an electrophilic iminium ion. drugbank.com

While no specific research has been published on the N-oxide prodrugs of this compound, the established principles for other aniline and pyridine-containing compounds provide a strong theoretical framework for such a strategy. nih.govmdpi.com This approach could be a valuable avenue for future research to enhance the therapeutic potential of this class of compounds.

Emerging Research Directions and Future Outlook

Advanced Materials Applications Based on Supramolecular Interactions and Self-Assembly

The molecular architecture of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline and its derivatives makes them prime candidates for the construction of advanced materials through supramolecular interactions and self-assembly. The presence of the pyridine (B92270) nitrogen atom as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor, coupled with the aromatic rings capable of π–π stacking, allows for the formation of well-ordered, multidimensional structures.

Detailed Research Findings:

Research into related systems has demonstrated that N-(pyridin-4-ylmethyl)aniline derivatives can act as versatile building blocks in crystal engineering. The predictable nature of hydrogen bonds, particularly the robust carboxylic acid⋯pyridine and phenol⋯pyridine interactions, allows for the systematic design of co-crystals with desired structural motifs. In the solid state, these molecules can assemble into intricate networks through a combination of hydrogen bonding, π–π stacking, and weaker C—H⋯O/N interactions. For instance, derivatives of N-(pyridin-4-ylmethyl)aniline have been successfully employed as ligands in the synthesis of one-dimensional coordination polymers, where the ligand's structure dictates the final conformation of the polymeric chain.

The self-assembly of these molecules is not limited to crystal engineering. In solution, they can form various supramolecular structures, and when incorporated into polymers, they can impart responsive properties. The noncovalent interactions responsible for their self-assembly can be influenced by external stimuli such as pH, temperature, or the presence of specific ions, making them suitable for the development of "smart" materials.

Interaction TypeDescriptionPotential Application
Hydrogen Bonding Directional interaction between the pyridine nitrogen and N-H group with complementary functional groups.Crystal engineering, formation of liquid crystals, and stimuli-responsive gels.
π–π Stacking Noncovalent interaction between the aromatic rings of the aniline (B41778) and pyridine moieties.Development of organic semiconductors and charge-transporting materials.
Coordination Bonds Interaction of the pyridine nitrogen with metal ions.Formation of metal-organic frameworks (MOFs) and coordination polymers with catalytic or sensing capabilities.

Exploration of Novel Biological Targets and Therapeutic Areas through Rational Design

The N-(pyridin-4-ylmethyl)aniline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The rational design of new analogues, such as this compound, opens avenues for targeting novel biological pathways and developing therapies for various diseases.

Detailed Research Findings:

Analogues of N-(pyridin-4-ylmethyl)aniline have shown promise in several therapeutic areas. For instance, N-(pyridin-3-ylmethyl)aniline has been identified as an inhibitor of leukotriene A-4 hydrolase, an enzyme involved in inflammatory processes nih.gov. This suggests that derivatives of this scaffold could be developed as anti-inflammatory agents. Furthermore, pyridine derivatives have been investigated as immunomodulating agents, antiviral and antimicrobial compounds, and inhibitors of various enzymes crucial in disease progression.

The N-(pyridin-4-ylmethyl)urea substructure, closely related to the target compound, has been explored for its role as a NAMPT (nicotinamide phosphoribosyltransferase) activator, indicating potential applications in metabolic disorders and aging. Moreover, the broader class of aniline and pyridine-containing molecules has been extensively studied as kinase inhibitors, targeting enzymes like EGFR, Mer, and c-Met, which are often dysregulated in cancer. The addition of the 3,5-dimethyl substitution on the aniline ring can modulate the compound's steric and electronic properties, potentially leading to enhanced potency and selectivity for specific biological targets.

Potential Therapeutic AreaRationale Based on Analogue Activity
Anti-inflammatory Inhibition of enzymes like leukotriene A-4 hydrolase by related compounds.
Oncology The pyridine-aniline scaffold is common in kinase inhibitors targeting cancer-related pathways.
Infectious Diseases Documented antiviral and antimicrobial properties of pyridine derivatives.
Metabolic Disorders Activity of related urea derivatives on metabolic enzymes like NAMPT.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can significantly accelerate the design and optimization of novel N-(pyridin-4-ylmethyl)aniline derivatives with desired properties.

Detailed Research Findings:

For a compound like this compound, AI and ML can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues based on their structural features. These models learn from existing data on similar compounds to identify key molecular descriptors that correlate with a specific activity, such as enzyme inhibition or antimicrobial potency.

Machine learning algorithms are also adept at predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By training models on large datasets of compounds with known pharmacokinetic and toxicological profiles, researchers can predict the likely behavior of novel N-(pyridin-4-ylmethyl)aniline derivatives in the body, helping to prioritize candidates with favorable drug-like properties for further development. Furthermore, generative AI models can be employed to design entirely new molecules based on the N-(pyridin-4-ylmethyl)aniline scaffold, optimized for specific biological targets or material properties. These models can explore a vast chemical space to propose novel structures that medicinal chemists can then synthesize and test.

AI/ML ApplicationDescriptionImpact on Research
QSAR Modeling Predicts biological activity based on molecular structure.Accelerates the identification of potent compounds and reduces the need for extensive initial screening.
ADMET Prediction Forecasts the pharmacokinetic and toxicity profiles of new molecules.Enables early-stage deselection of compounds with poor drug-like properties, saving time and resources.
Generative Design Creates novel molecular structures with desired properties.Expands the chemical space of potential drug candidates and materials beyond intuitive human design.
Molecular Docking and Simulation Predicts the binding mode and affinity of a compound to its biological target.Provides insights into the mechanism of action and guides the rational design of more potent analogues.

Sustainable Synthesis and Green Chemistry Approaches for N-(Pyridin-4-ylmethyl)aniline Derivatives

The principles of green chemistry are increasingly important in the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The development of sustainable synthetic routes to this compound and its derivatives is a key area of ongoing research.

Detailed Research Findings:

Traditional methods for the synthesis of secondary amines like N-(pyridin-4-ylmethyl)aniline derivatives often involve multi-step processes with harsh reagents and solvents. Modern, greener approaches focus on one-pot reactions, the use of environmentally benign solvents, and catalytic methods.

One promising strategy is the catalytic reductive amination of an appropriate aniline (3,5-dimethylaniline) with a pyridine aldehyde (pyridine-4-carboxaldehyde). This reaction can be performed in a single step using a variety of catalysts, including those based on platinum or nickel, and can be conducted in greener solvents such as ethanol or even water. The use of recyclable catalysts further enhances the sustainability of this process.

Biocatalysis offers another sustainable route to these compounds. Enzymes such as imine reductases (IREDs) and transaminases can catalyze the formation of secondary amines with high selectivity and under mild, aqueous conditions. A potential biocatalytic route to this compound could involve the reductive amination of pyridine-4-carboxaldehyde with 3,5-dimethylaniline (B87155) using an IRED.

Other green chemistry techniques applicable to the synthesis of these derivatives include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and solvent-free or solid-state reactions, which eliminate the need for potentially harmful organic solvents.

Green Chemistry ApproachDescriptionAdvantages
One-Pot Reductive Amination Direct reaction of an aniline and an aldehyde in the presence of a reducing agent and a catalyst.Reduces the number of synthetic steps, minimizes waste, and improves atom economy.
Biocatalysis Use of enzymes (e.g., IREDs) to catalyze the reaction.High selectivity, mild reaction conditions (aqueous environment, room temperature), and biodegradable catalysts.
Microwave-Assisted Synthesis Use of microwave irradiation to heat the reaction mixture.Drastically reduced reaction times and often improved yields.
Use of Green Solvents Employing solvents such as water, ethanol, or deep eutectic solvents.Reduces environmental impact and improves the safety of the synthetic process.

Q & A

Basic: What are the optimal synthetic routes for 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline?

Methodological Answer:
The synthesis typically involves alkylation of 3,5-dimethylaniline with 4-(chloromethyl)pyridine under basic conditions. Key parameters include:

  • Base Selection: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like DMF or THF to deprotonate the aniline nitrogen and facilitate nucleophilic substitution .
  • Reaction Conditions: Reflux at 80–100°C for 6–12 hours, monitored via TLC or HPLC.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
  • Validation: Confirm structure using ¹H/¹³C NMR (e.g., pyridyl protons at δ 8.5–8.7 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (3,5-dimethyl groups: δ ~2.3 ppm; pyridin-4-ylmethyl: δ ~4.5 ppm for CH₂). Aromatic carbons are typically observed at 120–150 ppm .
  • FTIR: Confirm N–H stretching (3350–3450 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry: HRMS (ESI+) for molecular ion [M+H]⁺ (calculated for C₁₄H₁₇N₂: 217.1344).
  • Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values.

Advanced: How can computational methods predict catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic effects of the pyridyl and methyl groups on Pd coordination. Assess charge distribution at the nitrogen lone pair to predict ligand efficacy in Suzuki-Miyaura couplings .
  • Molecular Docking: Simulate interactions with Pd(II) precursors (e.g., Pd(OAc)₂) to identify steric/electronic contributions to catalytic turnover.
  • Benchmarking: Compare computed activation energies with experimental yields for analogous reactions (e.g., trifluoroethyl-substituted derivatives in show ~85% yield in Pd-catalyzed cross-couplings) .

Advanced: What challenges arise in crystallographic refinement of derivatives?

Methodological Answer:

  • Disordered Pyridyl Groups: Use SHELXL’s PART instruction to model disorder, applying constraints (e.g., SIMU, DELU) for thermal parameters .
  • High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve weak C–H···π interactions.
  • Validation: Check Rint (<5%) and R1/wR2 (<0.05/0.15) metrics. Example: A related pyridin-4-ylmethyl structure in refined to R1 = 0.032 using SHELXL-2018 .

Advanced: How to resolve contradictory bioactivity data across cell lines?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying methyl/pyridyl positions) and test against panels (e.g., NCI-60). Compare GI₅₀ values using ANOVA; reports GI₅₀ = 10.7 µM for trifluoroethyl analogs vs. 79 µM for temozolomide .
  • Mechanistic Profiling: Assess target engagement via enzyme inhibition assays (e.g., prolyl hydroxylase IC₅₀) and correlate with cellular assays .
  • Statistical Modeling: Apply principal component analysis (PCA) to identify physicochemical properties (logP, polar surface area) driving activity discrepancies.

Advanced: What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs): Use UV/H₂O₂ or Fenton’s reagent to degrade aniline derivatives. Monitor by LC-MS for intermediates (e.g., hydroxylated or nitroso byproducts) .
  • Soil Column Studies: Simulate leaching using spiked soil layers; quantify aniline migration via GC-MS. recommends optimizing pump speeds (0.5–2 mL/min) to model groundwater contamination .
  • Ecotoxicology: Test Daphnia magna LC₅₀ and algal growth inhibition (OECD 201/202 guidelines).

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Over-Alkylation: Use stoichiometric control (1:1.05 molar ratio of aniline to alkylating agent) and low temperatures (0–5°C) during reagent addition .
  • Oxidation Byproducts: Add antioxidants (e.g., BHT) under inert atmosphere (N₂/Ar).
  • Purification: Employ preparative HPLC (C18 column, 70% methanol/water) to isolate the target compound from dimers or oxidized species.

Advanced: How to design SAR studies for optimizing pharmacological activity?

Methodological Answer:

  • Analog Library: Synthesize derivatives with substituents at the pyridyl (e.g., 2-fluoro, 3-methoxy) or aniline (e.g., 4-nitro) positions.
  • In Silico Screening: Use AutoDock Vina to prioritize candidates with high binding scores for targets like VEGFR-2 (IC₅₀ < 10 nM, as in ) .
  • In Vivo Validation: Test lead compounds in murine models (e.g., xenografts) with pharmacokinetic profiling (Cmax, t₁/₂) .

Tables for Key Data

Property Value Reference
Molecular Weight217.30 g/mol
Typical Reaction Yield70–85%
GI₅₀ (NCI-60)10.7 µM (analog data)
Pd-Catalyzed Coupling Yield82–89% (trifluoroethyl analog)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.